molecular formula C26H25FN4O2 B2720417 1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-fluorophenyl)piperazine CAS No. 1252820-00-0

1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-fluorophenyl)piperazine

Cat. No. B2720417
CAS RN: 1252820-00-0
M. Wt: 444.51
InChI Key: PZBRJPBTRQSHHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-fluorophenyl)piperazine is a useful research compound. Its molecular formula is C26H25FN4O2 and its molecular weight is 444.51. The purity is usually 95%.
BenchChem offers high-quality 1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-fluorophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-fluorophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Activity

The compound has been investigated for its antifungal properties. In a study by Nimbalkar et al., a series of Mannich bases derived from this compound exhibited promising antifungal activity against various human pathogenic fungal strains, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus . These findings suggest that it could serve as a potential scaffold for designing antifungal drugs.

Bioisosteric Replacement

The 1,2,4-oxadiazole heterocycle in this compound serves as a bioisostere of amide. It offers better hydrolytic and metabolic stability compared to amides . Researchers can explore this bioisosteric replacement strategy to create novel drug molecules with improved properties.

Monoamine Oxidase Inhibition

In another study, related analogues of this compound were designed as inhibitors of monoamine oxidase type B (MAO B). While the focus was on MAO B inhibition, this suggests that the compound’s structure may have broader applications in neuropharmacology .

properties

IUPAC Name

5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN4O2/c27-23-8-4-5-9-24(23)31-16-14-30(15-17-31)18-25-28-26(29-33-25)21-10-12-22(13-11-21)32-19-20-6-2-1-3-7-20/h1-13H,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBRJPBTRQSHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=NO2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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